Ethyl Vinyl Sulfone: A Technical Guide to its Chemical Properties, Structure, and Applications in Drug Development
Ethyl Vinyl Sulfone: A Technical Guide to its Chemical Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl vinyl sulfone (EVS) is a reactive organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry.[1] Its unique chemical structure, characterized by an electron-deficient vinyl group attached to a sulfonyl moiety, makes it a potent Michael acceptor. This reactivity is the cornerstone of its utility, enabling it to form stable covalent bonds with nucleophiles, a property extensively exploited in the design of targeted covalent inhibitors and other therapeutic agents.[2][3] This technical guide provides an in-depth overview of the chemical properties, structure, and reactivity of ethyl vinyl sulfone, with a particular focus on its applications in drug discovery and development.
Chemical Structure and Identifiers
Ethyl vinyl sulfone consists of an ethyl group and a vinyl group attached to a central sulfonyl functional group.[4] The strong electron-withdrawing nature of the sulfonyl group renders the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack.
Key identifiers for ethyl vinyl sulfone are provided below:
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CAS Number: 1889-59-4[5]
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Molecular Formula: C4H8O2S[5]
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Linear Formula: C2H5S(O)2CH=CH2
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SMILES String: CCS(=O)(=O)C=C
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InChI Key: BJEWLOAZFAGNPE-UHFFFAOYSA-N
Chemical and Physical Properties
A summary of the key physicochemical properties of ethyl vinyl sulfone is presented in the table below for easy reference.
| Property | Value |
| Molecular Weight | 120.17 g/mol [6] |
| Density | 1.151 g/mL at 25 °C[7][8][9] |
| Boiling Point | 118-119 °C at 22 mmHg[7][8][9] |
| Refractive Index (n20/D) | 1.463[7][8] |
| Form | Liquid |
| Flash Point | 109 °C (228.2 °F) - closed cup |
Reactivity and Applications in Drug Development
The vinyl sulfone moiety is a key structural unit in numerous biologically active molecules and is considered a "privileged scaffold" in medicinal chemistry.[2][10][11] Its electrophilic character allows it to act as a Michael acceptor, reacting readily with nucleophiles.[3]
Michael Addition Reactivity
The primary mode of action for ethyl vinyl sulfone in a biological context is the Michael addition reaction. It reacts selectively and rapidly with thiols, such as the sulfhydryl group of cysteine residues in proteins.[12][13] This reaction is significantly faster than its reaction with other nucleophiles like the amino groups of lysine (B10760008) or the imidazole (B134444) groups of histidine.[13][14] This selectivity makes the vinyl sulfone group an excellent "warhead" for designing targeted covalent inhibitors that can permanently bind to a specific cysteine residue in a target protein, thereby modulating its function.
Caption: Michael addition of a nucleophile to ethyl vinyl sulfone.
Role in Drug Design
The vinyl sulfone motif has been incorporated into a variety of drug candidates and investigational compounds for a range of therapeutic areas, including:
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Anticancer Agents: Vinyl sulfone-containing molecules have been designed as inhibitors of various kinases and other proteins implicated in cancer progression.[2] Rigosertib is a notable example of a vinyl sulfone-based drug candidate that has been in clinical trials for cancer treatment.[11]
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Neuroprotective and Radioprotective Agents: The ability of vinyl sulfones to react with specific cellular targets has been harnessed to develop agents that protect against neuronal damage and radiation injury.[10][11]
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Anti-infective Agents: The vinyl sulfone scaffold is also found in compounds with activity against various pathogens.[2] For instance, K11777 is a vinyl sulfone-containing compound that has shown promise as an anti-Chagas agent.[11]
The vinyl sulfone group's stability and selectivity in vivo make it a valuable tool for developing covalent inhibitors for various cysteine proteases.[3]
Experimental Protocols
General Synthesis of Vinyl Sulfones
While numerous methods exist for the synthesis of vinyl sulfones, a common strategy involves the oxidation of the corresponding vinyl sulfides. Another established method is the pyrolysis of β-hydroxyethyl sulfones.[15] A general workflow for a synthetic approach is outlined below.
Caption: A generalized workflow for the synthesis of vinyl sulfones.
One specific method for preparing vinyl sulfones involves the reaction of a divinyl sulfone with an alcohol or mercaptan in the presence of an alkaline catalyst.[16] Another approach is the reaction of alkenes with sodium arene sulfinates.[17]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
Ethyl vinyl sulfone can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). A typical method would involve the following:
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Column: A C18 column, such as Newcrom R1, is suitable for the separation.[18]
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Mobile Phase: A simple mobile phase consisting of acetonitrile (B52724) (MeCN) and water with an acid modifier like phosphoric acid or formic acid (for mass spectrometry compatibility) can be used.[18]
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Detection: UV detection is a common method for analyzing compounds with a chromophore, though other detectors can be employed depending on the analytical needs.
This HPLC method is scalable and can be adapted for preparative separations to isolate impurities or for pharmacokinetic studies.[18]
Conclusion
Ethyl vinyl sulfone is a versatile and highly reactive compound with significant applications in modern drug discovery. Its well-defined reactivity as a Michael acceptor, particularly its selectivity for cysteine residues, has established it as a valuable chemical tool for the design of targeted covalent inhibitors. A thorough understanding of its chemical properties, structure, and reactivity is crucial for researchers and scientists working to develop novel therapeutics that leverage the unique characteristics of the vinyl sulfone moiety. The continued exploration of vinyl sulfone chemistry promises to yield new and innovative drug candidates for a wide range of diseases.
References
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- 2. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 8. Ethyl vinyl sulfone | 1889-59-4 [chemicalbook.com]
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- 10. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reactions of proteins with ethyl vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US2474808A - Preparation of vinyl sulfones - Google Patents [patents.google.com]
- 16. US3517068A - Vinyl ethyl ether or thioether sulfones - Google Patents [patents.google.com]
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- 18. Ethyl vinyl sulfone | SIELC Technologies [sielc.com]
